3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE
Overview
Description
3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to a thiazolo[3,2-a]pyrimidine ring system, which is further substituted with methoxy groups.
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These intermediates undergo intramolecular cyclization to yield the thiazolo[3,2-a]pyrimidine core .
Chemical Reactions Analysis
3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has shown promise in various scientific research applications, particularly in medicinal chemistry. It has been studied for its potential antibacterial, antitubercular, and antitumor activities . The thiazolo[3,2-a]pyrimidine core is known to exhibit a wide range of biological activities, making it a valuable scaffold for drug development . Additionally, the compound’s unique structure allows for further modification, enabling the design of new derivatives with enhanced biological properties .
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The thiazolo[3,2-a]pyrimidine ring system is structurally similar to purine bases, allowing it to act as a purine antagonist . This interaction can inhibit various enzymes and receptors involved in cellular processes, leading to its observed biological activities . The exact molecular pathways and targets may vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 3,4-DIMETHOXY-N-{5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 2,6-Difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole)
- 3-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents and functional groups, which can significantly impact their biological activities and applications . The unique combination of methoxy groups and the benzamide moiety in this compound distinguishes it from other derivatives, potentially offering distinct advantages in specific research and therapeutic contexts .
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-21-11-4-3-9(7-12(11)22-2)13(19)17-10-8-16-15-18(14(10)20)5-6-23-15/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAFYRBTRBXRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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